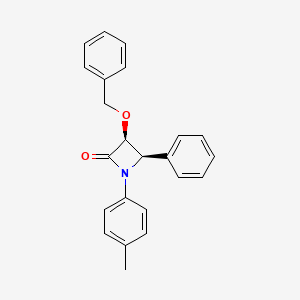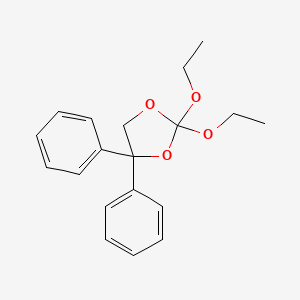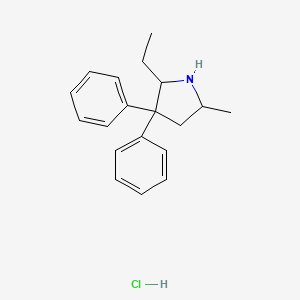
(3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one is a chiral azetidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-amino acids or their derivatives.
Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol and appropriate protecting groups.
Substitution with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, often using phenyl halides and suitable catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the azetidinone ring or the phenyl groups, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could lead to various hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology and Medicine
In biology and medicine, azetidinone derivatives are studied for their potential as enzyme inhibitors, particularly β-lactamase inhibitors, which are crucial in combating antibiotic resistance. They may also exhibit anti-inflammatory, anticancer, and antiviral properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their unique structural features make them versatile intermediates in various chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one depends on its specific application. For instance, as a β-lactamase inhibitor, it would bind to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
Penicillins: These are well-known β-lactam antibiotics with a similar azetidinone core.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity.
Carbapenems: These are potent β-lactam antibiotics resistant to many β-lactamases.
Uniqueness
(3S,4R)-3-(Benzyloxy)-1-(4-methylphenyl)-4-phenylazetidin-2-one is unique due to its specific chiral centers and substituents, which may confer distinct biological activities and chemical reactivity compared to other β-lactam compounds.
Properties
CAS No. |
61458-02-4 |
|---|---|
Molecular Formula |
C23H21NO2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(3S,4R)-1-(4-methylphenyl)-4-phenyl-3-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C23H21NO2/c1-17-12-14-20(15-13-17)24-21(19-10-6-3-7-11-19)22(23(24)25)26-16-18-8-4-2-5-9-18/h2-15,21-22H,16H2,1H3/t21-,22+/m1/s1 |
InChI Key |
NOVFJTZAWRKHTP-YADHBBJMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















